molecular formula C23H21N3O2 B195601 Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate CAS No. 136285-69-3

Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

Cat. No.: B195601
CAS No.: 136285-69-3
M. Wt: 371.4 g/mol
InChI Key: QXQJYCWDJBDKKR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a biphenyl moiety with a cyano substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl moiety, followed by the introduction of the cyano group. The amino group is then introduced through nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives where the cyano group is converted to an amine.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially affecting their function. The biphenyl moiety can interact with hydrophobic regions of biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate: can be compared with other biphenyl derivatives, such as:

Uniqueness

The unique combination of functional groups in Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate gives it distinct chemical properties, such as the ability to participate in a wide range of chemical reactions and form specific interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-2-28-23(27)20-8-5-9-21(25)22(20)26-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,26H,2,15,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQJYCWDJBDKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576393
Record name Ethyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136285-69-3
Record name Ethyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-[(2'cyanobiphenyl-4-yl]-methyl]amino-3-nitrobenzoate (10.4 g) in ethanol (50 ml) was added stannous dichloride dihydrate (28.1 g) and the mixture was stirred at 80° C for two hours. The solvent was evaporated to dryness. To the ice-cooling mixture of the residue in ethyl acetate (300 ml) was added dropwise 2N NaOH (500 ml) with stirring. The aqueous layer was extracted with ethyl acetate (200 ml×2). The organic layers were combined, washed with water, and dried. The solvent was evaporated to dryness and the residue was purified by column chromatography on silica gel to give crystals. Recrystallization from ethyl acetate-hexane gave colorless crystals (7.3 g, 79%), m.p. 104°-105° C.
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous dichloride dihydrate
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
79%

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